molecular formula C23H20N2O2 B3441215 N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)benzamide

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)benzamide

Cat. No.: B3441215
M. Wt: 356.4 g/mol
InChI Key: RQGAZDFHTUJPHC-UHFFFAOYSA-N
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Description

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzazepine ring system, which is fused with a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Acetylation: The benzazepine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Benzamide Formation: The final step involves the coupling of the acetylated benzazepine with a benzoyl chloride derivative to form the desired benzamide compound. This reaction is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzazepine or benzamide moieties are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzazepine derivatives.

    Reduction: Reduced benzazepine analogs.

    Substitution: Substituted benzazepine and benzamide derivatives.

Scientific Research Applications

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide
  • N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3,3-diphenylpropanamide
  • ethyl N-[11-[2-(propylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate

Uniqueness

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)benzamide is unique due to its specific structural features, such as the acetyl group at the 11th position and the benzamide moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16(26)25-21-10-6-5-7-17(21)11-12-18-13-14-20(15-22(18)25)24-23(27)19-8-3-2-4-9-19/h2-10,13-15H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGAZDFHTUJPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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